molecular formula C12H7BrN2OS B5319964 5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B5319964
M. Wt: 307.17 g/mol
InChI Key: GZENTZRNWPEKQB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromophenyl, thiophene, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

5-(4-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZENTZRNWPEKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1,2,4-triazole
  • 5-(4-Bromophenyl)-1,3,4-oxadiazole
  • 5-(4-Bromophenyl)-2-thiophenecarboxamide

Uniqueness

5-(4-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole stands out due to its unique combination of bromophenyl, thiophene, and oxadiazole moieties, which confer distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold for drug development and material science research.

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